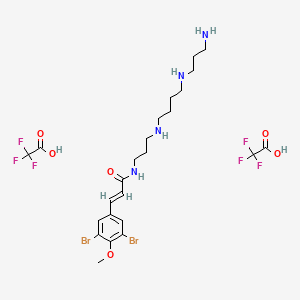

Ianthelliformisamine A TFA

描述

属性

分子式 |

C24H34Br2F6N4O6 |

|---|---|

分子量 |

748.3 g/mol |

IUPAC 名称 |

(E)-N-[3-[4-(3-aminopropylamino)butylamino]propyl]-3-(3,5-dibromo-4-methoxyphenyl)prop-2-enamide;bis(2,2,2-trifluoroacetic acid) |

InChI |

InChI=1S/C20H32Br2N4O2.2C2HF3O2/c1-28-20-17(21)14-16(15-18(20)22)6-7-19(27)26-13-5-12-25-10-3-2-9-24-11-4-8-23;2*3-2(4,5)1(6)7/h6-7,14-15,24-25H,2-5,8-13,23H2,1H3,(H,26,27);2*(H,6,7)/b7-6+;; |

InChI 键 |

DZMPXFAEQQJZAQ-KMXZHCNGSA-N |

手性 SMILES |

COC1=C(C=C(C=C1Br)/C=C/C(=O)NCCCNCCCCNCCCN)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

规范 SMILES |

COC1=C(C=C(C=C1Br)C=CC(=O)NCCCNCCCCNCCCN)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

产品来源 |

United States |

Foundational & Exploratory

Ianthelliformisamine A TFA: A Technical Guide to its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ianthelliformisamine A, a bromotyrosine-derived metabolite originally isolated from the marine sponge Suberea ianthelliformis, has garnered significant attention within the scientific community for its potent bioactivity. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Ianthelliformisamine A TFA (trifluoroacetate salt), with a particular focus on its role as an antibiotic enhancer against resistant Gram-negative bacteria. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, microbiology, and drug discovery.

Chemical Structure and Properties

Ianthelliformisamine A is characterized by a dibrominated aromatic ring linked to a polyamine chain via an acrylamide moiety. The trifluoroacetate (TFA) salt is a common form for its isolation and biological evaluation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₆H₃₅Br₂F₉N₄O₈ | [1] |

| Molecular Weight | 862.38 g/mol | [1] |

| IUPAC Name | (E)-N-(3-((4-((3-aminopropyl)amino)butyl)amino)propyl)-3-(3,5-dibromo-4-methoxyphenyl)acrylamide; tris(2,2,2-trifluoroacetate) | [1] |

| Appearance | Not explicitly stated, but related compounds are described as stable brown gums. | [2][3] |

| Solubility | Soluble in water and organic solvents such as ethanol and acetone due to its polar nature. | [4] |

Biological Activity: An Antibiotic Enhancer

Ianthelliformisamine A exhibits potent activity as an antibiotic enhancer, particularly against multidrug-resistant (MDR) Gram-negative bacteria. It demonstrates a synergistic effect when combined with conventional antibiotics, effectively restoring their efficacy against resistant strains.

Table 2: Antibiotic Enhancement Activity of Ianthelliformisamine A

The following table summarizes the ability of Ianthelliformisamine A to potentiate the activity of doxycycline (2 µg/mL) against various resistant Gram-negative bacterial strains. The values represent the concentration of Ianthelliformisamine A required to restore the antibiotic activity of doxycycline.[1]

| Bacterial Strain | Ianthelliformisamine A Concentration (µM) |

| Enterobacter aerogenes EA289 | 3.12 - 12.5 |

| Pseudomonas aeruginosa PAO1 | 3.12 - 12.5 |

| Klebsiella pneumoniae KPC2 ST258 | 3.12 - 12.5 |

Mechanism of Action

The primary mechanism by which Ianthelliformisamine A and its derivatives enhance antibiotic activity is through the disruption of the bacterial outer membrane. The polyamine chain is believed to interact with and displace divalent cations (Mg²⁺ and Ca²⁺) that stabilize the lipopolysaccharide (LPS) layer of Gram-negative bacteria. This destabilization increases the permeability of the outer membrane, allowing antibiotics to penetrate the cell and reach their intracellular targets.[5] This mechanism is further elucidated through the observation of increased ATP efflux and membrane depolarization in treated bacteria.[1]

Caption: Proposed mechanism of action for Ianthelliformisamine A as an antibiotic enhancer.

Experimental Protocols

Synthesis of Ianthelliformisamine A

The synthesis of Ianthelliformisamine A is typically achieved through a peptide coupling reaction between (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid and a suitable Boc-protected polyamine, followed by deprotection.[6]

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Peptide Coupling:

-

Dissolve (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid (1 equivalent) in an appropriate solvent such as dimethylformamide (DMF).

-

Add a coupling agent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the mixture at room temperature for approximately 15 minutes.

-

Add the corresponding Boc-protected polyamine (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Boc Deprotection:

-

Dissolve the crude Boc-protected Ianthelliformisamine A in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA/DCM).

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure to yield the crude this compound salt.

-

-

Purification:

-

Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water and acetonitrile containing 0.1% TFA.

-

Combine the fractions containing the pure product and lyophilize to obtain this compound as a solid.

-

Membrane Depolarization Assay

This assay measures the change in bacterial membrane potential using a potential-sensitive fluorescent dye, such as DiSC₃(5). Depolarization of the membrane leads to an increase in fluorescence.[3][7]

Materials:

-

Mid-log phase bacterial culture (e.g., Pseudomonas aeruginosa)

-

HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose

-

DiSC₃(5) (3,3'-dipropylthiadicarbocyanine iodide) stock solution in DMSO

-

This compound

-

96-well black microtiter plates

-

Fluorescence plate reader

Protocol:

-

Harvest mid-log phase bacteria by centrifugation and wash three times with HEPES buffer.

-

Resuspend the bacterial pellet in HEPES buffer to an optical density at 600 nm (OD₆₀₀) of 0.05.

-

Add DiSC₃(5) to the bacterial suspension to a final concentration of 1-4 µM and incubate in the dark at room temperature until the fluorescence signal stabilizes (indicating maximal dye uptake).

-

Transfer the bacterial suspension to the wells of a 96-well black microtiter plate.

-

Add varying concentrations of this compound to the wells.

-

Immediately begin monitoring the fluorescence intensity at an excitation wavelength of approximately 622 nm and an emission wavelength of approximately 670 nm.

-

Record the fluorescence at regular intervals for a defined period (e.g., 30-60 minutes). An increase in fluorescence indicates membrane depolarization.

ATP Efflux Assay

This assay quantifies the release of ATP from bacterial cells, which is an indicator of membrane damage. The amount of extracellular ATP is measured using a luciferin-luciferase bioluminescence assay.[8][9]

Materials:

-

Mid-log phase bacterial culture

-

Buffer (e.g., PBS or Tris buffer)

-

This compound

-

ATP bioluminescence assay kit (containing luciferase and luciferin)

-

Luminometer

Protocol:

-

Grow bacteria to mid-log phase, harvest by centrifugation, and wash with buffer.

-

Resuspend the cells in buffer to a specific OD₆₀₀.

-

Add this compound at the desired concentration to the bacterial suspension. A control group without the compound should be included.

-

Incubate the mixture for a specific time period (e.g., 30 minutes) at 37°C.

-

Centrifuge the samples to pellet the bacteria.

-

Carefully collect the supernatant, which contains the extracellular ATP.

-

Prepare the ATP bioluminescence reagent according to the manufacturer's instructions.

-

Add a portion of the supernatant to the reagent in a luminometer-compatible plate or tube.

-

Immediately measure the luminescence using a luminometer.

-

The amount of light produced is proportional to the concentration of extracellular ATP.

Conclusion

This compound stands out as a promising natural product with significant potential in combating antibiotic resistance. Its ability to permeabilize the outer membrane of Gram-negative bacteria and thereby enhance the efficacy of existing antibiotics presents a valuable strategy in the development of new therapeutic approaches. The information and protocols provided in this guide offer a solid foundation for further research into the synthesis, mechanism of action, and potential applications of this fascinating marine-derived compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy N-(3-Aminopropyl)methacrylamide (EVT-3195040) | 86742-39-4 [evitachem.com]

- 5. New Ianthelliformisamine derivatives as antibiotic enhancers against resistant Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - Discovery of ianthelliformisamines D–G from the sponge Suberea ianthelliformis and the total synthesis of ianthelliformisamine D [beilstein-journals.org]

- 7. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]

- 8. journals.plos.org [journals.plos.org]

- 9. ATP Bioluminescence Assay To Evaluate Antibiotic Combinations against Extensively Drug-Resistant (XDR) Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of bromotyrosine-derived alkaloids

An In-depth Technical Guide to the Biological Activity of Bromotyrosine-Derived Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromotyrosine-derived alkaloids are a prominent class of secondary metabolites predominantly isolated from marine sponges, particularly those belonging to the order Verongida.[1][2][3] First identified in 1913, these compounds have garnered significant attention from the scientific community due to their remarkable structural diversity and a wide spectrum of potent biological activities.[2][3] Their unique chemical architectures, often featuring brominated tyrosine units, spiroisoxazolines, and complex macrocycles, make them compelling scaffolds for drug discovery and development.[1][4] This guide provides a comprehensive overview of the known biological activities of these marine natural products, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to support ongoing research and development efforts.

Anticancer and Cytotoxic Activity

A significant area of investigation for bromotyrosine alkaloids is their potential as anticancer agents. Numerous compounds from this class have demonstrated potent cytotoxicity against a variety of human cancer cell lines.[1][3][4] Activities range from inducing apoptosis to inhibiting key enzymes involved in cancer progression.

Quantitative Cytotoxicity Data

The cytotoxic potential of various bromotyrosine-derived alkaloids against several cancer cell lines is summarized below. The data, presented as IC₅₀ (half-maximal inhibitory concentration) or CC₅₀ (half-maximal cytotoxic concentration), highlights the potency of these compounds.

| Compound Name | Target Cell Line(s) | Activity Metric | Value (µM) | Reference(s) |

| Psammaplysene D | Human epidermoid carcinoma (KB) | IC₅₀ | 0.7 | [5][6] |

| Dichloro compound 18 | Human melanoma (A-375) | CC₅₀ | 0.4 ± 0.3 | [4] |

| Aerophobin-1 | Human breast cancer (MCF-7) | IC₅₀ | 0.8 | [7][8] |

| Fistularin-3 | Anti-HIV-1 Activity | EC₅₀ | 6.9 | [9] |

| Anomoian B | Lung (A549), Colorectal (HT-29) | IC₅₀ | 5.1, 3.2 | [10] |

| Aplysamine-6 | Human cervix carcinoma (HeLa) | IC₅₀ | 2.56 | [10] |

| Suberedamine A & B | Murine leukemia (L1210), KB cells | Potent Activity | - | [11] |

| Plakinamine I-K | Human colon cancer (HCT-116) | IC₅₀ | 1.4 - 10.6 | [11] |

| Clavatadine C (1-TFA) | A-375, MCF7, MDA-MB-231, A549 | CC₅₀ / Moderate | 0.4 - 12.3 | [4] |

| Pseudoceroximes B & D | Glioblastoma (U251, U87MG) | IC₅₀ | 14.1 - 25.3 | [12] |

Mechanism of Action: Apoptosis Induction

Several spirocyclic bromotyrosines have been observed to induce apoptosis in cancer cells. For instance, treatment of melanoma cells with these compounds resulted in cell rounding and shrinkage, characteristic features of apoptosis, and a notable induction of the caspase pathway.[4]

Enzyme Inhibition

Bromotyrosine alkaloids are potent inhibitors of several key enzymes, suggesting their therapeutic potential for a range of diseases, including cancer and neurodegenerative disorders.

Quantitative Enzyme Inhibition Data

| Compound Class/Name | Target Enzyme | Activity Metric | Value | Reference(s) |

| Psammaplins (A, F) | Histone Deacetylase (HDAC) | IC₅₀ | 4.2 nM, 8.6 nM | [1] |

| Bisaprasin | Histone Deacetylase (HDAC) | IC₅₀ | 10.7 nM | [1] |

| Psammaplins | DNA Methyltransferase (DNMT) | Potent Inhibition | - | [1][12] |

| Purealidin Q | Acetylcholinesterase (AChE) | IC₅₀ | 1.2 µM | [7][8] |

| Aplysamine-2 | Acetylcholinesterase (AChE) | IC₅₀ | 1.3 µM | [7][8] |

| Psammaplysene D | Acetylcholinesterase (AChE) | IC₅₀ | 1.3 µM | [5][6] |

| Homoaerothionin | Acetylcholinesterase (AChE) | IC₅₀ | 4.5 µM | [13] |

| Fistularin 1 | Acetylcholinesterase (AChE) | IC₅₀ | 47.5 µM | [13] |

| Novel Alkaloids | Mycothiol S-conjugate amidase (MCA) | Inhibition | - | [14] |

Mechanism of Inhibition: Acetylcholinesterase

Several bromotyrosine alkaloids have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. Kinetic studies have revealed that these compounds often act as non-competitive inhibitors.[7][8] This activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's, where enhancing cholinergic neurotransmission is a key therapeutic strategy.[13] The spirocyclohexadienylisoxazole moiety and the length of alkyl diamine chains appear to be crucial for potent inhibitory activity.[7][13]

Antimicrobial and Antiviral Activity

Marine organisms are a rich source of antimicrobial compounds, and bromotyrosine alkaloids are no exception. They exhibit a range of activities against bacteria, fungi, and viruses.[3][4]

Quantitative Antimicrobial & Antiviral Data

| Compound Name/Class | Target Organism/Virus | Activity Metric | Value / Note | Reference(s) |

| EXEG1706 | Gram-positive bacteria (incl. MRSA) | MIC | 2.5 - 25 µg/mL | [15][16][17] |

| Anomoian A | Antimicrobial | Strong Activity | - | [1] |

| Zamamistatin | Rhodospirillum salexigens (antifouling) | Significant Activity | - | [1] |

| Moloka'iamine | Herpes Simplex Virus II (HSV-II) | % Inhibition | 90% at 10 µg/mL | [9] |

| Mololipids | Human Immunodeficiency Virus 1 (HIV-1) | ED₅₀ | 52.2 µM | [9] |

| Aeroplysinin-1 | Gram-positive & Gram-negative bacteria | Antibiotic Activity | - | [1] |

| Aplysamine 3 & 4 | Staphylococcus aureus | Mild Activity | - | [1] |

Experimental Protocols & Methodologies

The discovery and characterization of bioactive bromotyrosine alkaloids rely on a systematic workflow involving extraction, purification, and biological screening.

Protocol: Cell Viability (MTT) Assay

This protocol provides a general method for assessing the cytotoxicity of compounds against adherent cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Procedure:

-

Cell Seeding: Plate cells (e.g., A-375, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Prepare serial dilutions of the bromotyrosine alkaloids in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀/CC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]

-

Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method for measuring AChE activity.

-

Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when the enzyme hydrolyzes acetylthiocholine. The produced thiocholine reacts with Ellman's reagent (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoic acid), which can be detected spectrophotometrically.

-

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at room temperature.

-

Substrate Addition: Initiate the reaction by adding the ATCI substrate solution.

-

Kinetic Reading: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of the reaction (V) for each concentration. Determine the percentage of inhibition relative to a control without any inhibitor. Calculate the IC₅₀ value from the dose-response curve.[8][13]

-

Biosynthesis and Structural Classes

The remarkable structural diversity of bromotyrosine alkaloids originates from a common biosynthetic pathway starting with the amino acid L-tyrosine. Enzymatic processes including bromination, oxidation, and rearrangement lead to the various structural classes.[3][12]

References

- 1. THE MARINE BROMOTYROSINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Bioactive Bromotyrosine-Derived Alkaloids from the Polynesian Sponge Suberea ianthelliformis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Non-competitive inhibition of acetylcholinesterase by bromotyrosine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Marine Brominated Tyrosine Alkaloids as Promising Inhibitors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Bromotyrosine Alkaloids with Acetylcholinesterase Inhibitory Activity from the Thai Sponge Acanthodendrilla sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel bromotyrosine alkaloids: inhibitors of mycothiol S-conjugate amidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro properties of antimicrobial bromotyrosine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. microbiologyresearch.org [microbiologyresearch.org]

- 17. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]

The Discovery and Characterization of Ianthelliformisamine Analogues: A Technical Guide for Drug Development

November 2025

Introduction

Marine sponges have long been a prolific source of novel bioactive natural products, offering unique chemical scaffolds for drug discovery. Among these, the bromotyrosine-derived alkaloids isolated from the marine sponge Suberea ianthelliformis have garnered significant attention. This family of compounds, known as ianthelliformisamines, initially demonstrated promising antibacterial properties, particularly against the opportunistic pathogen Pseudomonas aeruginosa.[1][2] Ianthelliformisamines A-C were the first to be identified, exhibiting activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Subsequent research has not only led to the discovery of additional natural analogues, ianthelliformisamines D-G, but has also spurred the synthesis of a diverse library of synthetic analogues.[1][4][5]

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of ianthelliformisamine analogues. It is intended for researchers, scientists, and drug development professionals interested in the potential of these marine-derived compounds as novel anti-infective agents. The document details the experimental protocols for key biological assays, summarizes quantitative data in structured tables, and utilizes visualizations to illustrate experimental workflows and mechanisms of action.

Discovery and Synthesis of Ianthelliformisamine Analogues

The initial discovery of ianthelliformisamines A-C from Suberea ianthelliformis was the result of a high-throughput screening campaign aimed at identifying new antibacterial agents.[2] More recently, large-scale extraction and isolation studies on the same sponge have led to the characterization of four new natural products, ianthelliformisamines D-G.[1][4][5]

The synthesis of ianthelliformisamines and their analogues has been a key focus of research, allowing for the exploration of structure-activity relationships and the generation of compounds with improved biological profiles. A common synthetic strategy involves the peptide coupling of a substituted (E)-3-phenylacrylic acid derivative with a Boc-protected polyamine, followed by deprotection.[3] This approach has enabled the creation of a library of analogues with variations in the aromatic ring substitution, the geometry of the double bond, and the length of the polyamine spacer.[3]

Caption: General synthetic workflow for ianthelliformisamine analogues.

Biological Characterization and Mechanism of Action

The biological activity of ianthelliformisamine analogues has been primarily investigated in the context of their antibacterial and antibiotic-enhancing properties.

Antibacterial Activity

A number of synthetic analogues have demonstrated significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria.[3] For instance, one analogue, compound 7c, exhibited bactericidal activity against S. aureus with an IC50 value of 3.8 µM.[6] The minimum inhibitory concentrations (MICs) for a selection of analogues against various bacterial strains are summarized below.

| Compound | Target Organism | MIC (µM) | IC50 (µM) | Reference |

| Ianthelliformisamine A | P. aeruginosa | 35 | 6.8 | [2] |

| Analogue 7c | S. aureus | 25 | 3.8 | [6] |

| Ianthelliformisamine C | P. aeruginosa | 53.1 µg/mL | - | [7] |

| Analogues of Ianthelliformisamine A | E. coli & S. aureus | 0.10 - 117.8 | - | [3] |

Table 1: Antibacterial Activity of Ianthelliformisamine Analogues

It is noteworthy that some of the more recently discovered natural products, ianthelliformisamines D-G, did not show significant inhibition of planktonic growth or biofilm formation of P. aeruginosa at concentrations up to 50 µM.[1][4][5] This suggests that the polyamine chain, which is absent in these particular analogues, may be crucial for antibacterial activity.[8][9]

Antibiotic Enhancement

A particularly interesting property of certain ianthelliformisamine analogues is their ability to potentiate the activity of conventional antibiotics against multidrug-resistant (MDR) bacteria.[10] Several analogues have been shown to dramatically improve the efficacy of antibiotics such as doxycycline and chloramphenicol against resistant strains of Enterobacter aerogenes, P. aeruginosa, and Klebsiella pneumoniae.[10] This synergistic effect is believed to be related to the inhibition of drug transporters.[10]

| Analogue | Antibiotic | Fold Reduction in MIC of Antibiotic | Target Organism | Reference |

| Ianthelliformisamine A | Ciprofloxacin | 3 | P. aeruginosa | [7] |

| Ianthelliformisamine B | Ciprofloxacin | 4 | P. aeruginosa | [7] |

Table 2: Antibiotic Enhancement by Ianthelliformisamine Analogues

Mechanism of Action

The mechanism by which ianthelliformisamine analogues exert their antibacterial and antibiotic-enhancing effects appears to be multifactorial. One proposed mechanism involves the inhibition of efflux pumps in bacteria, which are responsible for expelling antibiotics from the cell.[7] Studies have shown that ianthelliformisamine C can inhibit the efflux pump of P. aeruginosa.[7]

Another aspect of their mechanism of action is the disruption of the bacterial membrane. Some analogues have been shown to cause membrane depolarization, which can lead to a loss of membrane integrity and subsequent cell death.[10][11] Interestingly, at least one study has indicated that the outer membrane integrity is not significantly affected, as evidenced by a lack of ATP efflux.[10]

Caption: Proposed mechanisms of action for ianthelliformisamine analogues.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of ianthelliformisamine analogues, based on published literature.

Synthesis of (E)-3-(3,5-Dibromo-4-methoxyphenyl)acrylic Acid

This protocol describes the synthesis of a common precursor for many ianthelliformisamine analogues.[10]

-

To a solution of (E)-ethyl 3-(3,5-dibromo-4-methoxyphenyl)acrylate (350 mg, 0.97 mmol) in a mixture of THF/H2O (7 mL/2 mL), add LiOH·H2O (160 mg, 3.9 mmol).

-

Stir the solution at room temperature for 72 hours.

-

Acidify the mixture with concentrated HCl (approximately 0.3 mL) to a pH of 1.

-

Extract the aqueous layer with EtOAc (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over MgSO4.

-

Remove the solvent in vacuo to obtain the pure desired compound as a white solid (310 mg, 96% yield).

Antibacterial Susceptibility Testing (MIC Determination)

This protocol is a standard method for determining the minimum inhibitory concentration of a compound.

-

Prepare a serial dilution of the ianthelliformisamine analogue in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., P. aeruginosa, S. aureus).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Biofilm Inhibition Assay

This assay is used to assess the ability of a compound to prevent the formation of bacterial biofilms.[8]

-

In a 96-well plate, add the ianthelliformisamine analogue at various concentrations to a bacterial suspension.

-

Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

-

After incubation, remove the planktonic bacteria by washing the wells with sterile water.

-

Quantify the remaining biofilm by staining with a suitable dye (e.g., crystal violet) and measuring the absorbance, or by using a viability assay such as the resazurin assay.

Membrane Depolarization Assay

This assay measures changes in the bacterial membrane potential.

-

Harvest bacterial cells in the mid-logarithmic phase of growth and wash them with a suitable buffer.

-

Resuspend the cells in the buffer containing a membrane potential-sensitive fluorescent dye (e.g., DiSC3(5)).

-

Add the ianthelliformisamine analogue to the cell suspension.

-

Monitor the change in fluorescence over time using a fluorometer. An increase in fluorescence indicates membrane depolarization.

ATP Efflux Assay

This assay determines if a compound compromises the integrity of the bacterial membrane, leading to the leakage of intracellular ATP.[10]

-

Grow bacterial cells to the mid-logarithmic phase and resuspend them in a suitable buffer.

-

Add the ianthelliformisamine analogue to the cell suspension.

-

At various time points, take aliquots of the supernatant and measure the extracellular ATP concentration using a bioluminescence assay kit.

-

A significant increase in extracellular ATP compared to an untreated control indicates membrane damage.

Conclusion

The ianthelliformisamines and their synthetic analogues represent a promising class of marine-derived compounds with the potential to address the growing challenge of antibiotic resistance. Their multifaceted mechanism of action, which includes direct antibacterial activity, antibiotic enhancement, and biofilm inhibition, makes them attractive candidates for further preclinical and clinical development. The synthetic accessibility of these compounds allows for extensive structure-activity relationship studies, which will be crucial for optimizing their therapeutic potential. Future research should focus on elucidating the precise molecular targets of these compounds and evaluating their efficacy and safety in in vivo models. The continued exploration of marine natural products, exemplified by the ianthelliformisamine family, is a vital component of the quest for new anti-infective therapies.

References

- 1. Discovery of ianthelliformisamines D–G from the sponge Suberea ianthelliformis and the total synthesis of ianthelliformisamine D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ianthelliformisamines A-C, antibacterial bromotyrosine-derived metabolites from the marine sponge Suberea ianthelliformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Syntheses of a library of molecules on the marine natural product ianthelliformisamines platform and their biological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. DSpace [research-repository.griffith.edu.au]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antibacterial activities of marine natural product ianthelliformisamines and subereamine synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bromotyrosine-Derived Metabolites from a Marine Sponge Inhibit Pseudomonas aeruginosa Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BJOC - Discovery of ianthelliformisamines D–G from the sponge Suberea ianthelliformis and the total synthesis of ianthelliformisamine D [beilstein-journals.org]

- 9. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 10. pubs.acs.org [pubs.acs.org]

- 11. New Ianthelliformisamine derivatives as antibiotic enhancers against resistant Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Characterization of Ianthelliformisamine A TFA

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ianthelliformisamine A is a bromotyrosine-derived natural product isolated from the marine sponge Suberea ianthelliformis. As a member of a class of compounds exhibiting significant antibacterial properties, a thorough understanding of its structural and physicochemical characteristics is paramount for further research and development. This technical guide provides a detailed overview of the spectroscopic and spectrometric data for Ianthelliformisamine A, with a specific focus on its trifluoroacetic acid (TFA) salt, to support researchers in medicinal chemistry, natural product synthesis, and drug discovery.

Chemical Structure

The chemical structure of Ianthelliformisamine A is presented below:

Figure 1. Chemical structure of Ianthelliformisamine A.

Spectroscopic Data

Precise spectroscopic data is essential for the unambiguous identification and characterization of Ianthelliformisamine A. The following tables summarize the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. It is important to note that while data for the free base of Ianthelliformisamine A is available from its initial isolation, specific data for the TFA salt is inferred from related compounds, as direct experimental data for Ianthelliformisamine A TFA was not found in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data of Ianthelliformisamine A

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2, 6 | 7.73 | s | |

| 7 | 7.37 | d | 15.7 |

| 8 | 6.51 | d | 15.7 |

| 10 | 3.25 | q | 6.4 |

| 11 | 1.79 | p | 6.7 |

| 12 | 2.62 | t | 6.9 |

| 14 | 2.62 | t | 6.9 |

| 15 | 1.63 | p | 7.2 |

| 16 | 1.44 | p | 7.4 |

| 17 | 2.67 | t | 7.1 |

| OMe | 3.82 | s | |

| 9-NH | 8.11 | t | 5.7 |

| 13-NH | 1.4 (br s) | ||

| 18-NH2 | 1.4 (br s) |

Note: Data obtained from the supporting information of Hayes et al., 2024, for the free base of Ianthelliformisamine A.

Table 2: ¹³C NMR Spectroscopic Data of Ianthelliformisamine A

| Position | Chemical Shift (δ, ppm) |

| 1 | 134.7 |

| 2, 6 | 131.5 |

| 3, 5 | 117.8 |

| 4 | 153.8 |

| 7 | 135.9 |

| 8 | 123.4 |

| 9 | 164.8 |

| 10 | 38.6 |

| 11 | 29.3 |

| 12 | 47.1 |

| 14 | 47.1 |

| 15 | 31.4 |

| 16 | 27.2 |

| 17 | 41.8 |

| OMe | 60.5 |

Note: Data for the free base of Ianthelliformisamine A as reported by Xu et al., 2012. Specific ¹³C NMR data for the TFA salt is not available in the reviewed literature.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of Ianthelliformisamine A.

Table 3: Mass Spectrometry Data for Ianthelliformisamine A

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 504.0917 | 504.0919 |

Note: Data for the free base of Ianthelliformisamine A as reported by Xu et al., 2012. The characteristic isotopic pattern for two bromine atoms (1:2:1 ratio for M, M+2, M+4) is a key diagnostic feature in the mass spectrum.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of spectroscopic data. The following are generalized protocols based on the analysis of similar marine natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of Ianthelliformisamine A or its TFA salt (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., methanol-d₄ or DMSO-d₆, 0.5-0.7 mL). For the TFA salt, the compound is often isolated from a reversed-phase HPLC purification using a mobile phase containing TFA, and the solvent is evaporated.

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

¹H NMR Acquisition: One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: One-dimensional carbon NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR Experiments: To aid in structure elucidation, a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed.

-

Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts to the residual solvent signal.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) with the addition of a small amount of formic acid to promote ionization.

-

Instrumentation: High-resolution mass spectra are obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through an LC system. The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The data is acquired over a relevant mass range.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion. This allows for the calculation of the elemental formula. The isotopic pattern of the molecular ion is also examined to confirm the presence and number of bromine atoms.

Data Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

A Technical Guide to Natural Product Library Screening for Antibacterial Compounds

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the urgent discovery of novel antibacterial agents. Natural products have historically been a rich source of antibiotics, and modern screening technologies have revitalized the search for new compounds from nature's vast chemical diversity.[1][2] More than half of the antibiotics currently on the market are derived from natural products.[1][2] This guide provides an in-depth overview of the core principles, experimental protocols, and data analysis involved in the screening of natural product libraries for the identification of new antibacterial compounds.

The Natural Product Screening Workflow

The discovery of antibacterial compounds from natural product libraries is a multi-step process that begins with the acquisition and preparation of diverse libraries and progresses through screening, hit identification, and lead optimization. This workflow is designed to efficiently identify and characterize novel antibacterial agents while minimizing the rediscovery of known compounds.

A generalized workflow for natural product library screening is presented below.

Quantitative Data from Natural Product Screening

The success of a screening campaign can be measured by various metrics, including the hit rate and the potency of the identified compounds. The following tables summarize quantitative data from a large-scale screening of a prefractionated natural product library from the National Cancer Institute (NCI).

Table 1: High-Throughput Screening Hit Rates

| Microbial Strain | Number of Hit Fractions (Single-Point HTS) | Hit Rate (Single-Point HTS) | Number of Hit Fractions (Dose-Response HTS) | Hit Rate (Dose-Response HTS) |

| Candida albicans | 5,084 | 1.6% | 2,590 | 0.79% |

| Escherichia coli (wild-type) | 1,467 | 0.4% | 140 | 0.04% |

| Escherichia coli (tolC mutant) | 2,347 | 0.7% | 682 | 0.21% |

| Staphylococcus aureus | 1,951 | 0.6% | 734 | 0.22% |

| Any Strain | 9,524 | 2.9% | 3,067 | 0.9% |

| Data from a screen of 326,656 natural product samples.[3][4] |

Table 2: Potency of Identified Compounds

| Compound | Microbial Strain | MIC (mg/L) | IC50 (mg/L) |

| Deoxyamphimedine Analog 1 | S. aureus | 2.5 | - |

| Deoxyamphimedine Analog 2 | S. aureus | 0.3 | - |

| Deoxyamphimedine Analog 3 | S. aureus | 0.6 | - |

| Naamidine A | C. albicans | - | 0.08 |

| Naamidine D | C. albicans | - | 1.25 |

| Naamidine K | C. albicans | - | 0.16 |

| MIC (Minimum Inhibitory Concentration) and IC50 (half-maximal inhibitory concentration) values for select pure compounds.[3] |

Experimental Protocols

Detailed and robust experimental protocols are crucial for the successful screening of natural product libraries. The following sections provide methodologies for key experiments.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a substance that prevents visible growth of a microorganism.

Materials:

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial inoculum prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL)

-

Natural product extracts or purified compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., gentamicin)

-

Negative control (medium with solvent)

-

Sterile multichannel pipettes and reservoirs

Procedure:

-

Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Compound Addition: Add 100 µL of the dissolved natural product at 2x the highest desired final concentration to the first column of wells.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

Inoculation: Add 5 µL of the standardized bacterial inoculum to each well (except for the sterility control wells in column 12). This results in a final inoculum concentration of approximately 5 x 10^4 CFU/mL.

-

Controls:

-

Growth Control (Column 11): Add 5 µL of bacterial inoculum to wells containing 100 µL of MHB.

-

Sterility Control (Column 12): Wells containing only MHB.

-

-

Incubation: Seal the plate and incubate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the natural product at which there is no visible growth of the microorganism.

High-Throughput Screening (HTS) Protocol

This protocol outlines a general approach for the primary screening of a large natural product library.

Materials:

-

384-well microtiter plates

-

Natural product library plated in a 384-well format

-

Bacterial culture and appropriate growth medium

-

Automated liquid handling system

-

Plate reader for measuring optical density (OD) or fluorescence/luminescence

-

Positive and negative controls

Procedure:

-

Assay Miniaturization: Adapt the broth microdilution assay to a 384-well format. Determine the optimal volumes of medium, inoculum, and compound to be dispensed.

-

Library Replication: Use an automated liquid handler to transfer a small volume (e.g., 1 µL) of the natural product library from the source plates to the assay plates.

-

Reagent Dispensing: Dispense the appropriate volume of growth medium and standardized bacterial inoculum into each well of the assay plates using an automated dispenser.

-

Incubation: Incubate the plates at the optimal temperature and duration for bacterial growth.

-

Data Acquisition: After incubation, measure the bacterial growth in each well using a plate reader (e.g., OD at 600 nm).

-

Data Analysis: Calculate the percent inhibition for each well relative to the positive and negative controls. Wells exceeding a predefined inhibition threshold are considered "hits."

Bioactivity-Guided Fractionation

This technique is used to isolate the active compound(s) from a complex natural product extract.

Materials:

-

Bioactive crude extract

-

Chromatography system (e.g., column chromatography, HPLC)

-

A series of solvents with varying polarities

-

Fractions collection tubes or plates

-

Method for bioassay (e.g., broth microdilution)

Procedure:

-

Initial Fractionation: Subject the crude extract to an initial separation technique, such as column chromatography with a stepwise gradient of solvents (e.g., hexane, ethyl acetate, methanol).

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Bioassay of Fractions: Test each fraction for antibacterial activity using a suitable bioassay.

-

Selection of Active Fractions: Identify the fraction(s) with the highest activity.

-

Iterative Fractionation: Subject the most active fraction(s) to further rounds of chromatographic separation using different solvent systems or techniques (e.g., reverse-phase HPLC) to achieve higher purity.

-

Isolation and Identification: Continue the process until a pure, active compound is isolated. The structure of the isolated compound is then determined using spectroscopic methods (e.g., NMR, mass spectrometry).

Mechanisms of Action of Antibacterial Natural Products

Understanding the mechanism of action (MoA) of a novel antibacterial compound is crucial for its development as a therapeutic agent. Natural products exhibit a wide range of MoAs, often targeting essential bacterial processes.

Commonly targeted pathways include:

-

Inhibition of Cell Wall Synthesis: Compounds like β-lactams and glycopeptides interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.

-

Inhibition of Protein Synthesis: Macrolides, tetracyclines, and aminoglycosides bind to bacterial ribosomes, disrupting the translation of mRNA into proteins and halting bacterial growth.

-

Inhibition of Nucleic Acid Synthesis: Quinolones and rifampicin target enzymes essential for DNA replication and transcription, respectively, preventing the propagation of genetic material.

-

Disruption of Metabolic Pathways: Sulfonamides and trimethoprim inhibit enzymes involved in the synthesis of folic acid, a vital cofactor for nucleotide synthesis.

-

Disruption of Membrane Integrity: Some peptides and lipopeptides, such as daptomycin, can insert into the bacterial cell membrane, causing depolarization and cell death.

Conclusion

The screening of natural product libraries remains a promising avenue for the discovery of novel antibacterial compounds to combat the growing threat of antibiotic resistance. A systematic approach, combining high-throughput screening, bioactivity-guided fractionation, and detailed mechanistic studies, is essential for the successful identification and development of new leads. The methodologies and data presented in this guide provide a framework for researchers to design and execute effective natural product screening campaigns. Continued exploration of the vast chemical diversity of the natural world, coupled with innovative screening technologies, will be critical in replenishing the antibiotic pipeline.

References

Ianthelliformisamine A TFA: A Technical Guide to its Role as an Antibiotic Enhancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ianthelliformisamine A, a bromotyrosine-derived natural product isolated from the marine sponge Suberea ianthelliformis, and its trifluoroacetic acid (TFA) salt, have emerged as promising agents for combating antibiotic resistance.[1][2] This technical guide provides an in-depth analysis of the role of Ianthelliformisamine A TFA as an antibiotic enhancer, particularly against resistant Gram-negative bacteria. It consolidates available quantitative data, details key experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows. The primary mechanism of action involves the disruption of bacterial membrane integrity, leading to depolarization and increased permeability to conventional antibiotics. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working to address the global challenge of antimicrobial resistance.

Introduction

The rising prevalence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. Overcoming the intrinsic and acquired resistance mechanisms of these pathogens is a critical area of research. One promising strategy is the use of antibiotic enhancers, compounds that may not possess potent intrinsic antimicrobial activity but can potentiate the efficacy of existing antibiotics. Ianthelliformisamine A and its synthetic derivatives have been identified as such enhancers, demonstrating the ability to resensitize resistant bacteria to antibiotics like doxycycline and ciprofloxacin.[3]

Quantitative Data on Antibiotic Enhancement

The antibiotic enhancement properties of ianthelliformisamines have been quantified in several studies. The data primarily focuses on the synergistic activity with conventional antibiotics against pathogenic bacteria, particularly Pseudomonas aeruginosa.

Table 1: Synergistic Activity of Ianthelliformisamine Derivatives with Doxycycline against Enterobacter aerogenes EA289

| Compound | Concentration (µM) to Restore Doxycycline Activity (2 µg/mL) |

| Ianthelliformisamine B | 12.5 |

| Ianthelliformisamine C | 12.5 |

| Synthetic Derivative 21 | 3.12 |

Source: Adapted from Pieri et al., J Med Chem, 2014.[4][5]

Table 2: Intrinsic Antibacterial Activity of Ianthelliformisamine A

| Bacterial Strain | IC50 (µM) | MIC (µM) |

| Pseudomonas aeruginosa | 6.8 | 35 |

| Staphylococcus aureus | 3.8 | 25 |

Source: Adapted from MedchemExpress and Khan et al., Bioorg Med Chem Lett, 2021.[6]

Mechanism of Action

The antibiotic-enhancing effect of Ianthelliformisamine A and its derivatives is primarily attributed to their ability to disrupt the bacterial cell membrane. This disruption leads to two key events: membrane depolarization and increased membrane permeability.

Membrane Depolarization

Ianthelliformisamines induce a dose-dependent depolarization of the bacterial membrane. This is thought to be a result of the dissipation of the proton motive force, which is crucial for various cellular processes, including ATP synthesis and the functioning of efflux pumps.

Increased Membrane Permeability

By compromising the integrity of the bacterial membrane, ianthelliformisamines facilitate the entry of antibiotics that would otherwise be excluded or actively pumped out of the cell. This increased intracellular concentration of the antibiotic allows it to reach its target and exert its antimicrobial effect. Evidence suggests that this permeabilizing effect is linked to the release of intracellular ATP.

Signaling Pathway of Ianthelliformisamine A as an Antibiotic Enhancer

Caption: Mechanism of Ianthelliformisamine A enhancing antibiotic activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antibiotic-enhancing properties of Ianthelliformisamine A.

Checkerboard Assay for Synergy Testing

This assay is used to determine the synergistic effect of Ianthelliformisamine A in combination with a conventional antibiotic.

Experimental Workflow for Checkerboard Assay

Caption: Workflow for determining antibiotic synergy using the checkerboard method.

-

Materials: 96-well microtiter plates, Mueller-Hinton broth (MHB), this compound stock solution, antibiotic stock solution, bacterial culture (e.g., P. aeruginosa).

-

Procedure:

-

Prepare two-fold serial dilutions of Ianthelliformisamine A horizontally and the antibiotic vertically in the 96-well plate containing MHB.

-

Inoculate each well with a bacterial suspension adjusted to a final concentration of 5 x 10^5 CFU/mL.

-

Include controls for each drug alone and a growth control (no drug).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

-

-

Data Analysis:

-

The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Synergy is defined as a FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 4, and antagonism as FICI > 4.

-

Membrane Depolarization Assay using DiSC3(5)

This assay measures changes in bacterial membrane potential using the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).

-

Materials: Bacterial cells, HEPES buffer, glucose, DiSC3(5) stock solution, this compound, spectrofluorometer.

-

Procedure:

-

Grow bacterial cells to mid-log phase, then wash and resuspend in HEPES buffer supplemented with glucose.

-

Add DiSC3(5) to the cell suspension and incubate in the dark to allow the dye to accumulate in the polarized membranes, leading to fluorescence quenching.

-

Transfer the cell suspension to a cuvette in a spectrofluorometer and record the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).

-

Add this compound at various concentrations and monitor the increase in fluorescence over time. An increase in fluorescence indicates membrane depolarization and release of the dye.

-

A positive control, such as a known membrane-depolarizing agent (e.g., gramicidin), should be used.

-

ATP Efflux Assay

This assay quantifies the release of intracellular ATP as an indicator of membrane damage.

-

Materials: Bacterial cells, buffer, ATP-free reaction vials, ATP bioluminescence assay kit (containing luciferase and luciferin), luminometer.

-

Procedure:

-

Prepare a suspension of washed bacterial cells in buffer.

-

Add this compound at different concentrations to the cell suspension.

-

At various time points, take aliquots of the supernatant after centrifuging the cells to remove them.

-

Add the supernatant to the ATP bioluminescence assay reagent.

-

Measure the luminescence using a luminometer. The amount of light produced is proportional to the concentration of extracellular ATP.

-

A control with a known membrane-lysing agent (e.g., polymyxin B) should be included.

-

Conclusion and Future Directions

This compound and its derivatives represent a promising class of antibiotic enhancers with a clear mechanism of action targeting the bacterial membrane. The data presented in this guide highlights their potential to restore the activity of conventional antibiotics against resistant Gram-negative bacteria. Further research should focus on optimizing the structure of these compounds to enhance their potency and reduce potential toxicity. In vivo studies are also crucial to validate their efficacy in a more complex biological environment. The development of such compounds could provide a much-needed tool in the fight against antimicrobial resistance.

References

- 1. BJOC - Discovery of ianthelliformisamines D–G from the sponge Suberea ianthelliformis and the total synthesis of ianthelliformisamine D [beilstein-journals.org]

- 2. Ianthelliformisamines A-C, antibacterial bromotyrosine-derived metabolites from the marine sponge Suberea ianthelliformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New Ianthelliformisamine derivatives as antibiotic enhancers against resistant Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ATP Bioluminescence Assay To Evaluate Antibiotic Combinations against Extensively Drug-Resistant (XDR) Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

chemical formula and molecular weight of Ianthelliformisamine A TFA

An In-depth Examination of a Marine-Derived Antibiotic Enhancer

Ianthelliformisamine A, a bromotyrosine-derived metabolite originally isolated from the marine sponge Suberea ianthelliformis, has emerged as a compound of significant interest in the field of antibiotic drug development. This technical guide provides a comprehensive overview of Ianthelliformisamine A trifluoroacetate (TFA) salt, including its chemical properties, biological activity, and proposed mechanism of action, with a focus on its potential as an antibiotic enhancer against multidrug-resistant bacteria.

Chemical Properties and Structure

Ianthelliformisamine A TFA is the trifluoroacetic acid salt of Ianthelliformisamine A. The chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂₆H₃₅Br₂F₉N₄O₈ |

| Molecular Weight | 862.38 g/mol |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in DMSO and Methanol |

| Source | Marine Sponge Suberea ianthelliformis |

Biological Activity and Mechanism of Action

Ianthelliformisamine A exhibits intrinsic antibacterial activity and, perhaps more significantly, acts as an antibiotic enhancer, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa and Gram-positive bacteria like Staphylococcus aureus. It has been shown to work synergistically with conventional antibiotics, such as ciprofloxacin, reducing the minimum inhibitory concentration (MIC) of these drugs.

The proposed mechanism of action for Ianthelliformisamine A and its analogs involves a multi-pronged attack on bacterial defenses. The primary mechanisms are believed to be:

-

Bacterial Membrane Disruption: The polyamine chain of Ianthelliformisamine A is thought to interact with and disrupt the integrity of the bacterial cell membrane. This leads to membrane depolarization, dissipating the membrane potential that is crucial for various cellular processes.

-

Inhibition of Efflux Pumps: Ianthelliformisamine A has been suggested to inhibit the activity of bacterial efflux pumps. These pumps are a primary mechanism of antibiotic resistance, actively transporting antibiotics out of the bacterial cell. By inhibiting these pumps, Ianthelliformisamine A increases the intracellular concentration of co-administered antibiotics, thereby restoring their efficacy.

The following diagram illustrates the proposed mechanism of action of Ianthelliformisamine A.

Quantitative Biological Data

The following table summarizes the reported in vitro activity of Ianthelliformisamine A.

| Organism | Assay Type | Activity Metric | Value (µM) | Reference |

| Pseudomonas aeruginosa | Growth Inhibition | IC₅₀ | 6.8 | [1] |

| Pseudomonas aeruginosa | Growth Inhibition | MIC | 35 | [1] |

| Staphylococcus aureus | Bactericidal Activity | IC₅₀ | 3.8 | [2] |

| Staphylococcus aureus | Bactericidal Activity | MIC | 25 | [2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of Ianthelliformisamine A.

Total Synthesis of Ianthelliformisamine A

The synthesis of Ianthelliformisamine A can be achieved through a multi-step process. A common route involves the initial synthesis of (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid. This intermediate is then coupled with the appropriate polyamine chain using peptide coupling reagents, followed by deprotection to yield the final product.

The following diagram outlines a general workflow for the synthesis of Ianthelliformisamine A.

Antibacterial Susceptibility Testing

The antibacterial activity of Ianthelliformisamine A is typically determined using broth microdilution methods to ascertain the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Include positive (bacteria only) and negative (medium only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biofilm Inhibition Assay

The ability of Ianthelliformisamine A to inhibit biofilm formation can be assessed using a crystal violet staining method.

Protocol:

-

In a 96-well plate, add sub-MIC concentrations of this compound to the wells.

-

Inoculate with a standardized bacterial suspension.

-

Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.

-

Stain the adherent biofilms with a 0.1% crystal violet solution for 15 minutes.

-

Wash the wells again to remove excess stain and allow them to dry.

-

Solubilize the stained biofilm with 30% acetic acid or ethanol.

-

Quantify the biofilm formation by measuring the absorbance at a specific wavelength (e.g., 595 nm) using a microplate reader.

Membrane Depolarization Assay

Bacterial membrane depolarization can be measured using membrane potential-sensitive fluorescent dyes such as DiSC₃(5).

Protocol:

-

Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells.

-

Resuspend the bacterial cells in a suitable buffer (e.g., HEPES buffer with glucose).

-

Add the fluorescent dye DiSC₃(5) to the cell suspension and incubate to allow for dye uptake and fluorescence quenching.

-

Monitor the baseline fluorescence using a fluorometer.

-

Add this compound to the cell suspension.

-

Record the increase in fluorescence over time. An increase in fluorescence indicates dye release from the membrane, corresponding to membrane depolarization.

Efflux Pump Inhibition Assay

The inhibition of efflux pumps can be evaluated by measuring the intracellular accumulation of a known efflux pump substrate, such as ethidium bromide (EtBr).

Protocol:

-

Prepare a bacterial suspension and pre-incubate it with and without a sub-MIC concentration of this compound.

-

Add ethidium bromide to the bacterial suspensions.

-

Monitor the increase in fluorescence over time using a fluorometer. Ethidium bromide fluoresces upon intercalation with DNA.

-

An increased rate and level of fluorescence in the presence of this compound, compared to the control without the compound, indicates inhibition of the efflux pump, leading to higher intracellular accumulation of EtBr.

Conclusion

This compound represents a promising scaffold for the development of new antibacterial agents and antibiotic adjuvants. Its dual mechanism of action, involving membrane disruption and efflux pump inhibition, makes it a compelling candidate for combating antibiotic resistance. Further research into its structure-activity relationships, in vivo efficacy, and toxicological profile is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of this fascinating marine natural product.

References

- 1. New Ianthelliformisamine derivatives as antibiotic enhancers against resistant Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Discovery of ianthelliformisamines D–G from the sponge Suberea ianthelliformis and the total synthesis of ianthelliformisamine D [beilstein-journals.org]

A Technical Guide to the Biosynthesis of Ianthelliformisamines in Marine Sponges: Current Understanding and Future Directions

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ianthelliformisamines, a class of bromotyrosine-derived polyamines isolated from the marine sponge Suberea ianthelliformis, have garnered significant interest for their potent antibacterial and biofilm-inhibiting properties.[1][2][3] This technical guide provides a comprehensive overview of the current, albeit limited, understanding of their biosynthetic origins. Due to a lack of direct experimental studies on their biosynthesis, this document presents a putative pathway grounded in the established principles of bromotyrosine metabolism in marine organisms. Furthermore, it details the validated experimental protocols for the extraction and isolation of these compounds, summarizes all known analogues in a clear tabular format, and provides visual workflows and pathway diagrams to facilitate comprehension and future research endeavors.

Putative Biosynthetic Pathway of Ianthelliformisamines

The exact biosynthetic pathway for ianthelliformisamines has not yet been experimentally elucidated. However, as they are recognized as bromotyrosine-derived metabolites, a hypothetical pathway can be proposed based on the biosynthesis of similar compounds in marine sponges.[2] The pathway is likely initiated from the amino acid L-tyrosine and involves a series of enzymatic modifications, including bromination, decarboxylation, oxidation, and the addition of polyamine chains. The true producers of these metabolites are likely symbiotic microorganisms within the sponge, a phenomenon observed in the biosynthesis of other brominated compounds like polybrominated diphenyl ethers (PBDEs) by cyanobacterial endosymbionts in Dysidea sponges.[4][5][6]

The proposed pathway involves the following key steps:

-

Bromination of Tyrosine: The process begins with the bromination of L-tyrosine, catalyzed by a vanadium-dependent bromoperoxidase, a common enzyme in marine organisms that generates reactive bromine species from bromide ions.

-

Oxidative Decarboxylation: The resulting brominated tyrosine undergoes oxidative decarboxylation to form a reactive intermediate.

-

Polyamine Chain Assembly: A key step is the attachment of a polyamine chain, which varies in length and constitution among the different ianthelliformisamine analogues. The specific enzymes responsible for this condensation are unknown but are likely related to polyamine synthases.

-

Terminal Modifications: Further enzymatic modifications of the polyamine chain or the aromatic ring may occur to yield the diverse range of known ianthelliformisamines.

Below is a diagram illustrating this putative biosynthetic pathway.

Known Ianthelliformisamine Analogues and Bioactivities

To date, seven ianthelliformisamine analogues (A-G) have been isolated and characterized from the marine sponge Suberea ianthelliformis.[1][2] Their structures primarily differ in the length and composition of the polyamine chain. The following table summarizes these compounds and their reported biological activities.

| Compound Name | Molecular Formula | Key Structural Feature | Reported Biological Activity | Reference |

| Ianthelliformisamine A | C21H38Br4N4O2 | Contains a spermine moiety | Inhibits Gram-negative P. aeruginosa (IC50 = 6.8 µM, MIC = 35 µM) | [2] |

| Ianthelliformisamine B | C18H31Br4N3O2 | Contains a spermidine moiety | Moderate antibacterial activity | [2][7] |

| Ianthelliformisamine C | C15H24Br4N2O2 | Contains a shorter diamine chain | Enhances antibiotic effects of ciprofloxacin | [3][8] |

| Ianthelliformisamine D | C17H24Br2N2O3 | Contains a rare N-(3-aminopropyl)-2-pyrrolidone moiety | No significant inhibition of P. aeruginosa planktonic growth or biofilm formation at 50 µM | [1][9] |

| Ianthelliformisamine E | C15H20Br2N2O3 | Similar to D with a shorter chain | No significant inhibition of P. aeruginosa planktonic growth or biofilm formation at 50 µM | [1] |

| Ianthelliformisamine F | C12H15Br2NO2 | Lacks the extended polyamine chain | No significant inhibition of P. aeruginosa planktonic growth or biofilm formation at 50 µM | [1] |

| Ianthelliformisamine G | C10H11Br2NO2 | A simple bromotyramine derivative | No significant inhibition of P. aeruginosa planktonic growth or biofilm formation at 50 µM | [1] |

Experimental Protocols: Extraction and Isolation

While biosynthetic studies are lacking, the protocols for the extraction and isolation of ianthelliformisamines from Suberea ianthelliformis are well-documented.[1][2] These methods are crucial for obtaining pure compounds for structural elucidation, bioactivity screening, and synthetic studies.

General Experimental Procedures

-

Spectroscopy: 1D and 2D NMR spectra are typically recorded on a 600 MHz or higher spectrometer. Chemical shifts are referenced to residual solvent signals.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed to determine the elemental composition of the isolated compounds.

-

Chromatography: High-performance liquid chromatography (HPLC) with a C18 column is used for the final purification of compounds. A photodiode array (PDA) detector is used for monitoring.

Extraction Protocol

-

Sponge Collection and Preparation: The marine sponge Suberea ianthelliformis is collected, freeze-dried, and ground into a fine powder.

-

Solvent Extraction: The powdered sponge material is exhaustively extracted with a 1:1 mixture of dichloromethane (CH2Cl2) and methanol (CH3OH) at room temperature. This process is typically repeated multiple times to ensure complete extraction.

-

Solvent Removal: The combined extracts are filtered, and the solvent is removed under reduced pressure to yield a crude extract.

Isolation Protocol

-

Solvent Partitioning: The crude extract is subjected to solvent partitioning. A common scheme involves partitioning between n-hexane, ethyl acetate (EtOAc), and water or methanol/water. The bromotyrosine-derived metabolites typically partition into the more polar organic phase (EtOAc or methanolic phase).

-

Initial Chromatographic Fractionation: The bioactive fraction is then subjected to vacuum liquid chromatography (VLC) or medium-pressure liquid chromatography (MPLC) on a C18-functionalized silica gel. A stepwise gradient of solvents (e.g., H2O to CH3OH) is used for elution.

-

HPLC Purification: Fractions containing the compounds of interest are further purified by semi-preparative or analytical reversed-phase HPLC (RP-HPLC) using a C18 column. Isocratic or gradient elution with a mobile phase consisting of acetonitrile (ACN) or CH3OH in water, often with a trifluoroacetic acid (TFA) modifier, is employed to isolate the pure ianthelliformisamines.

-

Mass-Directed Isolation: In many cases, isolation is guided by mass spectrometry to specifically target ions corresponding to the molecular weights of known or suspected ianthelliformisamines.[2]

The following diagram provides a visual workflow of the extraction and isolation process.

Conclusion and Future Perspectives

The ianthelliformisamines represent a promising class of marine natural products with potential for development as new antibacterial agents. While their total synthesis has been achieved for some analogues, a deep understanding of their natural biosynthesis is crucial for several reasons.[1][8] Elucidating the biosynthetic pathway could enable:

-

Biotechnological Production: Identifying the biosynthetic gene cluster and heterologously expressing it in a suitable host could lead to a sustainable supply of these compounds.

-

Enzymatic Synthesis: The discovery of novel enzymes, such as specific polyamine synthases, could be valuable tools for biocatalysis.

-

Analogue Generation: Understanding the enzymatic machinery would allow for combinatorial biosynthesis approaches to generate novel analogues with improved therapeutic properties.

Future research should focus on metagenomic analysis of the Suberea ianthelliformis holobiont to identify the symbiotic producer and the biosynthetic gene cluster responsible for ianthelliformisamine production. Precursor feeding studies using isotopically labeled tyrosine and polyamines in sponge tissue cultures or with the isolated symbiont could experimentally validate the proposed pathway and identify key intermediates.[10] These efforts will be critical to fully unlock the therapeutic potential of this unique family of marine metabolites.

References

- 1. Discovery of ianthelliformisamines D–G from the sponge Suberea ianthelliformis and the total synthesis of ianthelliformisamine D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Metagenomic discovery of polybrominated diphenyl ether biosynthesis by marine sponges (Journal Article) | OSTI.GOV [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metagenomic discovery of polybrominated diphenyl ether biosynthesis by marine sponges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Ianthelliformisamine derivatives as antibiotic enhancers against resistant Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BJOC - Discovery of ianthelliformisamines D–G from the sponge Suberea ianthelliformis and the total synthesis of ianthelliformisamine D [beilstein-journals.org]

- 9. DSpace [research-repository.griffith.edu.au]

- 10. Precursor-Boosted Production of Metabolites in Nasturtium officinale Microshoots Grown in Plantform Bioreactors, and Antioxidant and Antimicrobial Activities of Biomass Extracts - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Total Synthesis of Ianthelliformisamine A TFA Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ianthelliformisamines are a class of bromotyrosine-derived natural products isolated from the marine sponge Suberea ianthelliformis.[1][2] Ianthelliformisamine A has demonstrated notable antibacterial activity, particularly against the Gram-negative bacterium Pseudomonas aeruginosa, with an IC50 value of 6.8 μM and a Minimum Inhibitory Concentration (MIC) of 35 μM.[1][2] This has generated significant interest in its total synthesis to enable further investigation of its therapeutic potential and for the generation of synthetic analogues.[3][4][5][6] The key final step in the reported synthetic routes involves the deprotection of a Boc-protected polyamine precursor using trifluoroacetic acid (TFA). This document provides a detailed protocol for the total synthesis of Ianthelliformisamine A, with a specific focus on the TFA-mediated deprotection step.

Introduction

The total synthesis of Ianthelliformisamine A is achieved through a convergent approach, involving the coupling of two key fragments: (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid and a suitable Boc-protected polyamine.[3][4] The final and critical step of this synthesis is the removal of the tert-butyloxycarbonyl (Boc) protecting groups from the polyamine chain. Trifluoroacetic acid (TFA) is the reagent of choice for this deprotection due to its efficacy in cleaving the Boc group under mild conditions.[3][4][7] This protocol outlines the synthesis of the acrylic acid precursor, the subsequent amide coupling reaction, and the final TFA deprotection to yield Ianthelliformisamine A.

Synthesis of (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic Acid

The synthesis of the acrylic acid fragment is a two-step process starting from 3,5-dibromo-4-methoxybenzaldehyde.

Experimental Protocol

Step 1: Synthesis of (E)-ethyl 3-(3,5-dibromo-4-methoxyphenyl)acrylate

-

A solution of 3,5-dibromo-4-methoxybenzaldehyde (900 mg, 3.1 mmol) and ethoxymethylidenetriphenylphosphorane (1.4 g, 4 mmol) in toluene (20 mL) is heated at 70 °C for 15 hours.[8]

-

The reaction mixture is then evaporated to dryness.[8]

-